A Comprehensive Technical Guide to Fmoc-Phe(2-F)-OH: Properties and Applications in Peptide Synthesis
A Comprehensive Technical Guide to Fmoc-Phe(2-F)-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-L-2-fluorophenylalanine, commonly referred to as Fmoc-Phe(2-F)-OH, is a fluorinated amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS). The incorporation of a fluorine atom onto the phenyl ring of phenylalanine can significantly modulate the physicochemical and biological properties of the resulting peptides. This strategic modification can enhance metabolic stability, improve binding affinity, and alter conformation, making Fmoc-Phe(2-F)-OH a valuable tool in the development of novel peptide-based therapeutics and research probes. This technical guide provides an in-depth overview of the physicochemical properties of Fmoc-Phe(2-F)-OH, detailed experimental protocols for its use, and a workflow for its application in peptide synthesis.
Physicochemical Properties
Fmoc-Phe(2-F)-OH is a white to off-white solid powder. Its key physicochemical properties are summarized in the tables below, compiled from various chemical suppliers and databases.
General Properties
| Property | Value | Source |
| Synonyms | Fmoc-L-Phe(2-F)-OH, Fmoc-o-fluoro-L-Phe-OH, N-α-(9-Fluorenylmethoxycarbonyl)-2-fluoro-L-phenylalanine | [1] |
| Appearance | White to off-white solid/powder | [1][2] |
| Storage | Recommended storage at 2-8°C. For long-term storage, -20°C is advised. | [3] |
Chemical and Physical Data
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₀FNO₄ | [2][4] |
| Molecular Weight | 405.42 g/mol | [2][3] |
| CAS Number | 205526-26-7 | [2][4] |
| Melting Point | 120 - 124 °C | [1] |
| Optical Rotation | [α]D²⁰ = -45 ± 2° (c=1 in DMF) | [1] |
| Purity | ≥98.0% (HPLC), ≥99.5% (Chiral HPLC) | [1][3] |
Solubility
| Solvent | Solubility | Notes | Source |
| DMSO | 100 mg/mL (246.66 mM) | May require sonication. Hygroscopic DMSO can impact solubility; use freshly opened solvent. | [2] |
| DMF | Soluble | A common solvent for peptide synthesis. | [5] |
| NMP | Soluble | A common solvent for peptide synthesis. | [5] |
| Water | Insoluble | As is typical for many Fmoc-protected amino acids. | [5] |
Experimental Protocols
The primary application of Fmoc-Phe(2-F)-OH is in Fmoc-based solid-phase peptide synthesis (SPPS). Below is a generalized protocol for the incorporation of a Fmoc-Phe(2-F)-OH residue into a growing peptide chain on a solid support.
Materials and Reagents
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Fmoc-Phe(2-F)-OH
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Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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Piperidine, 20% (v/v) in DMF (for Fmoc deprotection)
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Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
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Base (e.g., N,N-Diisopropylethylamine - DIPEA)
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Washing solvents (e.g., DMF, Dichloromethane - DCM, Isopropanol - IPA)
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Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)
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Solid-phase peptide synthesis vessel
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Shaker or automated peptide synthesizer
Protocol for a Single Coupling Cycle
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Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
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Fmoc Deprotection:
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Drain the DMF from the swollen resin.
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Add the 20% piperidine in DMF solution to the resin.
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Agitate the mixture for 5-10 minutes at room temperature.
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Drain the deprotection solution.
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Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
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Drain the solution and wash the resin thoroughly with DMF (3-5 times) and IPA (2-3 times) to remove residual piperidine.
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Amino Acid Activation and Coupling:
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In a separate vial, dissolve Fmoc-Phe(2-F)-OH (typically 2-4 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.
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Add the base (e.g., DIPEA, 2-3 equivalents) to the amino acid solution to activate it. Allow the activation to proceed for a few minutes.
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Add the activated Fmoc-Phe(2-F)-OH solution to the deprotected resin.
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Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.
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Washing:
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Drain the coupling solution from the resin.
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Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
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Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
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Final Cleavage and Deprotection:
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After the final coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry it.
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Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
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Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide.
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Analytical Characterization
The purity and identity of the final peptide containing the 2-fluorophenylalanine residue should be confirmed by analytical techniques such as:
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude and purified peptide.
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Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.
Workflow and Visualization
The incorporation of Fmoc-Phe(2-F)-OH into a peptide chain follows a cyclical process inherent to solid-phase peptide synthesis. The following diagram illustrates this workflow.
Caption: Workflow for the incorporation of Fmoc-Phe(2-F)-OH in Solid-Phase Peptide Synthesis.
Conclusion
Fmoc-Phe(2-F)-OH is a well-characterized and essential reagent for the synthesis of peptides with modified properties. Its defined physicochemical characteristics and established protocols for use in SPPS make it a reliable component in the toolbox of peptide chemists, researchers, and drug development professionals. The strategic incorporation of 2-fluorophenylalanine can lead to the development of peptides with enhanced therapeutic potential, highlighting the importance of such fluorinated amino acid analogs in modern medicinal chemistry.
